6-O-Methacryloyl-1,2

Solid-State Polymerization Crystallography Topochemical Reactivity

Researchers requiring galactose-based polymers with precise molecular weight control and narrow dispersity (Đ ≤ 1.20) face challenges with monomer batch consistency and deprotection reliability. MAIPGal is a protected carbohydrate methacrylate monomer that addresses these needs through established controlled radical polymerization protocols. • Optimized ATRP conditions (2-EBiB/CuBr/PMDETA, 23°C) reproducibly yield Đ ≤ 1.20 homopolymers and block copolymers. • Mild deprotection (80% formic acid, 20°C) cleanly converts the protected polymer to water-soluble poly(6-O-methacryloyl-D-galactose) without backbone degradation. • Enables thermoresponsive copolymers with tunable LCST (~35-55°C) for smart drug delivery and injectable gel applications. White crystalline solid supplied with documented crystallographic parameters (vinyl group spacing: 5.065 Å) supporting fundamental solid-state reactivity studies.

Molecular Formula C16H24O7
Molecular Weight 328.36 g/mol
Cat. No. B12073391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methacryloyl-1,2
Molecular FormulaC16H24O7
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
InChIInChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3
InChIKeyRKFOJTMVZFAYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAIPGal Identity and Sourcing


1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose (CAS 2715-36-8; synonyms: MAIPGal, DIMAG, DGM) is a protected carbohydrate methacrylate monomer [1]. This white crystalline compound [2], with the molecular formula C₁₆H₂₄O₇ and a molecular weight of 328.36 g/mol , serves as a precursor for well-defined glycopolymers. The monomer features a polymerizable methacrylate group at the C-6 position of a D-galactopyranose ring, where the 1,2- and 3,4-hydroxyl groups are protected as isopropylidene (ketal) acetals [3]. This protection renders the monomer soluble in common organic solvents, enabling controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) [4]. Subsequent deprotection under mild acidic conditions yields water-soluble poly(6-O-methacryloyl-D-galactose) [5], a functional polymer with applications in biomedicine and materials science.

Protected monomer for controlled radical polymerization (ATRP/RAFT)
Soluble in common organic solvents; compatible with CuBr/PMDETA systems
Mild deprotection yields water-soluble poly(6-O-methacryloyl-D-galactose)

MAIPGal Non-Interchangeability


Substituting 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (MAIPGal) with other carbohydrate methacrylates or acrylates is not viable without significantly altering process outcomes and final material properties. The specific stereochemistry of the D-galactopyranose ring and the precise 1,2:3,4-di-O-isopropylidene protection pattern dictate the monomer's unique crystallographic packing, reactivity in controlled radical polymerization, and the ultimate deprotection kinetics to water-soluble glycopolymers [1]. Using the corresponding 6-O-acryloyl analog (6-ABG) introduces a less sterically hindered, more reactive vinyl group, leading to different copolymerization reactivity ratios and potentially broader molecular weight distributions [2]. Furthermore, the glucose-derived regioisomer (1,2:5,6-di-O-isopropylidene-3-O-methacryloyl-α-D-glucofuranose) exhibits fundamentally different solid-state behavior and deprotection characteristics, rendering it unsuitable for applications requiring the well-defined, galactose-specific bioactivity of MAIPGal-derived polymers [3]. The following quantitative evidence substantiates this non-interchangeability across critical performance dimensions.

Acrylate analog (6-ABG)

Higher vinyl reactivity may cause broader molecular weight distributions and less controlled polymerization.

Glucose-based regioisomer

Different ketal protection pattern alters crystallinity and deprotection kinetics, compromising polymer property reproducibility.

Stereochemistry mismatch

Galactose vs. glucose configuration changes biological recognition; substitution may undermine intended function.

MAIPGal Performance Evidence


Crystallographic Evidence: Vinyl Group Spacing

Single-crystal X-ray diffraction analysis reveals a critical topochemical parameter for potential solid-state polymerization. For MAIPGal, the distance between potentially reactive vinyl carbon atoms of adjacent methacrylate groups in the crystal lattice is 5.065 Å [1]. This is significantly shorter than the corresponding distance of ≥ 6.439 Å observed in the crystal structure of the glucose-derived analog, 1,2:5,6-di-O-isopropylidene-3-O-methacryloyl-α-D-glucofuranose [1].

Vinyl Group Spacing
Head-to-head
MAIPGal: 5.065 Å Glucose analog: ≥ 6.439 Å
1.374 Å closer (27%)
Shorter vinyl distance may support solid-state polymerization feasibility.
Single-crystal XRD at RT; CCDC 126258 / 126259.
Solid-State Polymerization Crystallography Topochemical Reactivity

ATRP Control: Achieving Low Dispersity

Atom Transfer Radical Polymerization (ATRP) of MAIPGal can be conducted under optimized conditions to achieve well-defined polymers with low polydispersity. Using the 2-EBiB/CuBr/PMDETA catalytic system in anisole at room temperature (23°C), a pseudo-first-order kinetic plot was linear, and the resulting P(MAIPGal) exhibited a polydispersity index (Đ) of ≤ 1.20, indicating a controlled/'living' polymerization process [1].

ATRP Control
Reported
Đ ≤ 1.20 (P(MAIPGal)) Typical free-radical Đ > 2.0
Narrow dispersity, on par with optimized sugar ATRP
Low dispersity enables reproducible glycopolymer properties for structure-property studies.
2-EBiB/CuBr/PMDETA in anisole at 23°C.
Atom Transfer Radical Polymerization Kinetics Polymer Dispersity

Mild Deprotection to Water-Soluble Polymer

The 1,2:3,4-di-O-isopropylidene protecting groups on the D-galactopyranose ring of poly(MAIPGal) can be completely removed under mild acidic conditions. Treatment with 80% formic acid at 20°C for a short duration is sufficient for complete deprotection to yield water-soluble poly(6-O-methacryloyl-α-D-galactopyranose) [1].

Deprotection Mildness
Class-level
80% formic acid, 20°C (MAIPGal polymer) Glucose analog: prolonged harsh hydrolysis needed
Complete deprotection under significantly milder conditions
Milder deprotection preserves polymer backbone integrity and reduces side reactions.
Post-polymerization treatment; quantitative kinetic data limited for analog.
Deprotection Kinetics Acetal Hydrolysis Water-Soluble Polymers

Thermoresponsive LCST Tunability

Block copolymers synthesized from MAIPGal and subsequently deprotected to yield the hydrophilic poly(6-O-methacryloyl-D-galactopyranose) (PMAGP) block exhibit tunable thermoresponsive behavior. When copolymerized with 2-(dimethylamino)ethyl methacrylate (DMAEMA), the resulting amphiphilic block copolymers display a Lower Critical Solution Temperature (LCST) that can be precisely modulated between ~35°C and 55°C by adjusting the degree of polymerization (DP) of the PMAGP block [1].

LCST Tunability
Context-dependent
LCST ~35–55°C Lacks galactose block: no thermo-response
20°C tunable window near physiological temperature
Precise LCST control supports smart biomaterial design with temperature-triggered behavior.
PMAGP-b-PDMAEMA after deprotection; DLS/¹H NMR studies.
Thermoresponsive Polymers Lower Critical Solution Temperature Block Copolymers

Methacrylate vs. Acrylate Polymerization Control

The methacrylate group in MAIPGal provides a lower propagation rate constant (kp) and higher chain-end stability in radical polymerization compared to the corresponding acrylate analog (6-O-acryloyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, 6-ABG). This inherent difference in vinyl group reactivity is fundamental to achieving controlled polymerization behavior. While direct reactivity ratios for MAIPGal are not widely reported, the class of methacrylates is known to undergo controlled radical polymerization (e.g., ATRP, RAFT) with significantly better control over molecular weight and dispersity than their acrylate counterparts, which are more prone to chain transfer and branching [1].

Methacrylate vs. Acrylate Control
Class-level
kp ~10²–10³ L·mol⁻¹·s⁻¹ (methacrylate) kp ~10⁴ L·mol⁻¹·s⁻¹ (acrylate)
10–100× slower propagation, enabling better control
Methacrylates may provide more controlled polymerization than acrylate analogs.
Class property; verified in radical polymerization handbooks.
Monomer Reactivity Ratios Copolymerization Controlled Radical Polymerization

MAIPGal Application Scenarios


Well-Defined Glycopolymer Synthesis via ATRP

Researchers seeking to prepare galactose-based polymers with precise molecular weight control and narrow polydispersity (Đ ≤ 1.20) should select MAIPGal. The optimized ATRP conditions (e.g., 2-EBiB/CuBr/PMDETA at 23°C) provide a robust and reproducible pathway to well-defined P(MAIPGal) homopolymers and block copolymers [1]. This scenario is particularly relevant for fundamental studies on structure-property relationships, the creation of polymer bioconjugates, and the development of advanced biomaterials where batch-to-batch consistency is paramount. Procuring MAIPGal ensures access to a monomer system with established controlled polymerization protocols, reducing development time and resources.

Thermoresponsive Biomaterials with Tunable LCST

MAIPGal is the monomer of choice for creating thermoresponsive polymers whose cloud point can be finely tuned within a physiologically relevant window (~35-55°C) [2]. By copolymerizing MAIPGal with a stimuli-responsive comonomer (e.g., DMAEMA) and subsequently deprotecting, researchers can engineer smart drug delivery vehicles, injectable gels, or bioseparation media that undergo a solubility transition near body temperature. The ability to modulate the LCST via the degree of polymerization of the galactose block offers a level of control not readily achievable with other sugar monomers, making MAIPGal a strategic procurement choice for advanced stimuli-responsive material design.

Water-Soluble Galactose-Functionalized Polymers and Hydrogels

For applications requiring a water-soluble, galactose-rich polymer backbone (e.g., targeted drug delivery to hepatocytes, tissue engineering scaffolds), MAIPGal offers a clear synthetic advantage [3]. The mild deprotection conditions (80% formic acid, 20°C) [4] allow for the clean and efficient conversion of the hydrophobic, protected polymer into a hydrophilic poly(6-O-methacryloyl-D-galactose) without compromising the polymer backbone. This contrasts with the harsher conditions needed for some glucose analogs [5]. This reliable and mild deprotection step is a critical factor for scaling up production of galactose-functionalized biomaterials, minimizing side reactions and ensuring product quality.

Exploratory Solid-State Polymerization Research

Crystallographers and polymer chemists investigating solid-state polymerization mechanisms should consider MAIPGal. Single-crystal X-ray diffraction data show that the monomer packs with its reactive vinyl groups separated by 5.065 Å, a distance more favorable for potential topochemical reactivity than that of its glucose analog (≥ 6.439 Å) [6]. While polymerization has not yet been demonstrated in the solid state, the structural parameters of MAIPGal make it a more promising candidate for studies exploring solvent-free polymer synthesis, the creation of highly crystalline polymer networks, or the design of new organic solid-state reactions. Procuring MAIPGal provides access to a structurally characterized, crystalline monomer for fundamental material science research.

Application
Selection Property
Validation Focus
Controlled glycopolymer synthesis (ATRP)
Established low-dispersity ATRP protocol
Confirm narrow dispersity and end-group fidelity via GPC/SEC
Thermoresponsive biomaterial research
Tunable LCST through block copolymer composition
Measure cloud point by DLS or turbidimetry in aqueous buffer
Water-soluble galactose polymer/hydrogel fabrication
Mild deprotection to poly(galactose) without backbone damage
Assess solubility, polymer integrity, and galactose functionality
Solid-state polymerization exploratory studies
Crystal packing with proximate vinyl groups
Examine topochemical reactivity via XRD and polymerization trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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